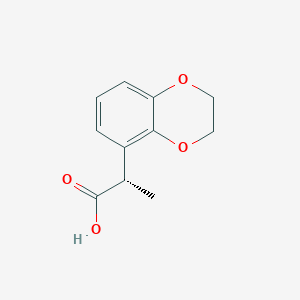

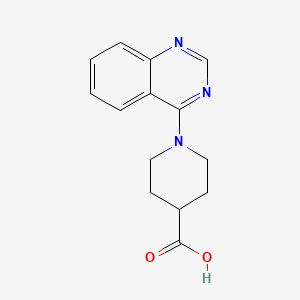

![molecular formula C8H11NO B2492888 (1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine CAS No. 2418593-66-3](/img/structure/B2492888.png)

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds related to "(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine" involves intricate chemical pathways. For instance, Hr̆ebabecký et al. (2007) described the synthesis of analogues from bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, highlighting the complexity of obtaining such tricyclic structures (Hr̆ebabecký, Dračínský, & Holý, 2007).

Molecular Structure Analysis

The molecular structure of similar tricyclic compounds has been elucidated through methods like X-ray crystallography. For example, Yıldırım et al. (2005) studied the crystal structure of a related compound, revealing insights into the conformational dynamics and stereochemistry inherent to these molecules (Yıldırım et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of tricyclic amines involves various transformations, including cyclization reactions catalyzed by metals. For instance, Teng et al. (2010) demonstrated gold-catalyzed synthesis routes for related oxabicyclo compounds, showing the potential for complex cycloadditions and ring formations (Teng, Das, Huple, & Liu, 2010).

Aplicaciones Científicas De Investigación

Structural and Chemical Analysis

- The compound has been analyzed for its structural properties, showing significant repulsion between axial N-atoms indicated by distortion of cyclohexane chairs and increased N⋅⋅⋅N distances. This analysis contributes to understanding the molecule's reactivity and potential applications (Weber et al., 2001).

Synthesis and Derivatives

- Research has been conducted on the synthesis of novel carbocyclic nucleosides and Pro-Tides derived from variants of this compound, showcasing its potential as a building block in creating nucleoside analogues (Hřebabecký et al., 2007).

Pharmaceutical Applications

- The compound has been utilized in the synthesis of conformationally constrained dipeptide surrogates with aromatic side-chains. This is significant for studying conformation-activity relationships of biologically active peptides (Cluzeau & Lubell, 2004).

Optical Activity and Catalysis

- Studies have shown that this compound can be used in the preparation of optically active α-amino[3]ferrocenophanes, which are important for chelate ligands in asymmetric catalysis (Liptau et al., 2003).

Novel Compounds and Chemical Reactions

- Research includes the synthesis of homoconduritols and homoaminoconduritols from this compound, expanding the range of available organic molecules for various applications (Kaya et al., 2016).

Enantioselective Synthesis

- The compound has been used in enantioselective synthesis processes, such as the creation of a (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid with a morphan motif, demonstrating its utility in stereochemically controlled syntheses (Garrido et al., 2013).

Propiedades

IUPAC Name |

(1R,2R,3R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-8H,3,9H2/t4-,5+,6-,7+,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZMYNKJMCQAFU-BZCSJUTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C=CC(C2C1N)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]3C=C[C@H]([C@H]2[C@@H]1N)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![4-{[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]methyl}pyridine](/img/structure/B2492809.png)

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)

![1-(3,4-Dichlorophenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B2492822.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492827.png)